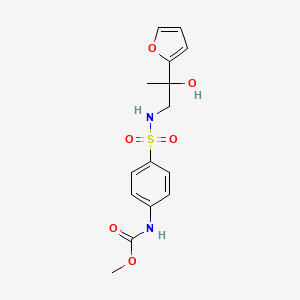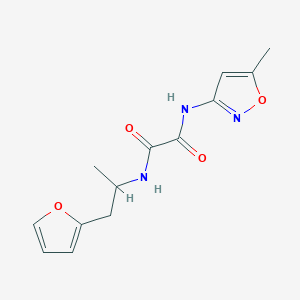
N1-(1-(furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-(furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIPI was first synthesized in 2009 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Aplicaciones Científicas De Investigación
Therapeutic Potential of Heterocyclic Compounds
Heterocyclic compounds, particularly those containing oxadiazole or furadiazole rings, are significant in medicinal chemistry due to their broad range of chemical and biological properties. Oxadiazoles, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, have been extensively studied for their diverse biological activities. These activities include antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant effects. The structural versatility of these rings enables the development of new drugs with varied therapeutic applications. For instance, compounds like Furamizole (a nitrofuran derivative), Raltegravir (an antiviral drug), and Nesapidil (used in anti-arrhythmic therapy) exemplify the therapeutic relevance of such heterocyclic compounds (Siwach & Verma, 2020).
Application in Medicinal Chemistry
The incorporation of heterocycles like furazans and furoxans into drug molecules has been shown to enhance physical properties and biological activity. Despite the less common use of 1,2,5-oxadiazoles (furazans), their application in drug development, especially in clinical or preclinical stages, highlights their potential in medicinal chemistry. This approach underscores the importance of structural diversity in the discovery and optimization of new pharmacological agents (Mancini et al., 2021).
Chemical Synthesis and Energetic Materials
In the realm of synthetic chemistry and materials science, compounds based on the fusion of oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been explored for their potential as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior in certain aspects to traditional materials like TNT. The synthesis of these materials, characterized by a combination of 1,2,5- and 1,2,4-oxadiazole rings, demonstrates the versatility of heterocyclic compounds in designing materials with specific energetic properties (Yu et al., 2017).
Propiedades
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8(6-10-4-3-5-19-10)14-12(17)13(18)15-11-7-9(2)20-16-11/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAZKYQNLLERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NC(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
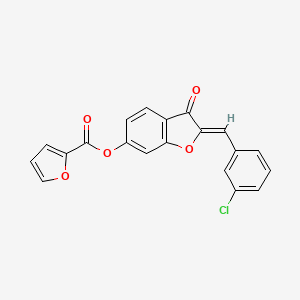
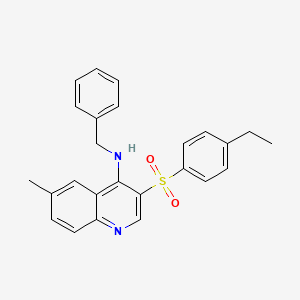
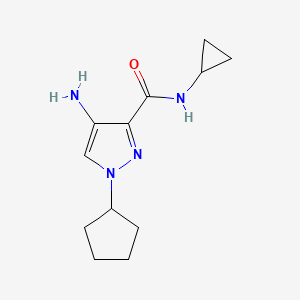

![5-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2944755.png)
![1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2944757.png)
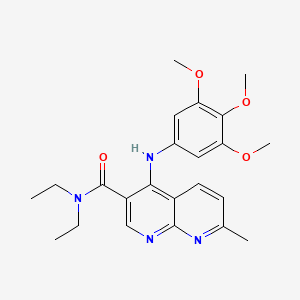

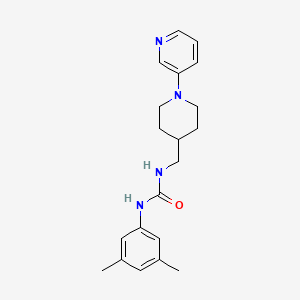
![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)


![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2944772.png)
